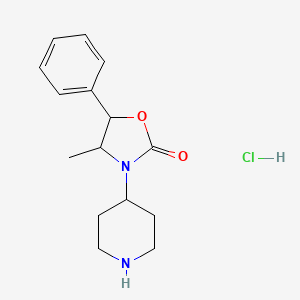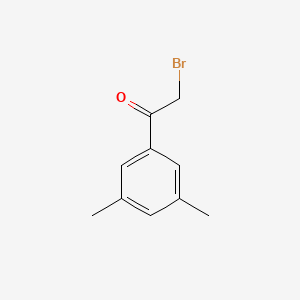
alpha, beta, beta 20R 24S-METHYLCHOLESTANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha, beta, beta 20R 24S-METHYLCHOLESTANE is an organic compound belonging to the steroid family. It is characterized by its complex molecular structure, which includes a methyl group at the 24th position and specific stereochemistry at the 20th and 24th positions. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha, beta, beta 20R 24S-METHYLCHOLESTANE typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydrogenation: Reduction of double bonds in the precursor molecules.
Methylation: Introduction of the methyl group at the 24th position using methylating agents.
Stereoselective Reactions: Ensuring the correct stereochemistry at the 20th and 24th positions through the use of chiral catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Sequential addition of reagents and catalysts in controlled environments.
Continuous Flow Synthesis: Utilizing continuous reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Alpha, beta, beta 20R 24S-METHYLCHOLESTANE undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation to remove double bonds or reduce ketones to alcohols.
Substitution: Halogenation or alkylation at specific positions using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products
Scientific Research Applications
Alpha, beta, beta 20R 24S-METHYLCHOLESTANE has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex steroids and as a model compound for studying steroid chemistry.
Biology: Investigated for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of alpha, beta, beta 20R 24S-METHYLCHOLESTANE involves its interaction with specific molecular targets and pathways:
Molecular Targets: Binds to steroid receptors and enzymes involved in steroid metabolism.
Pathways: Modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Alpha, beta, beta 20R 24S-METHYLCHOLESTANE can be compared with other similar compounds such as:
Cholestane: Lacks the methyl group at the 24th position and has different stereochemistry.
Ergostane: Contains additional methyl groups and double bonds, leading to different biological activities.
Stigmastane: Similar structure but with variations in the side chain and stereochemistry.
Properties
IUPAC Name |
17-(5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-26H,7-18H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAWMJYYKITCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([(4-Chlorophenyl)sulfanyl]methyl)pyrrolidine](/img/structure/B12103592.png)
![7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B12103596.png)
![2-acetamido-N-[2-(4-nitroanilino)-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12103598.png)



![(S)-3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12103628.png)


![Benzyl 1-(2-(((benzyloxy)carbonyl)amino)propanoyl)octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B12103642.png)
![(6Z,14Z)-12-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-[(6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl)oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B12103648.png)

